![molecular formula C16H10N2O3 B14643565 Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate CAS No. 55854-61-0](/img/structure/B14643565.png)
Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate is a heterocyclic compound that belongs to the class of fused 1,5-naphthyridines. These compounds are known for their versatile applications in synthetic organic chemistry and medicinal chemistry due to their wide range of biological activities .
Preparation Methods
The synthesis of methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate can be achieved through various synthetic routes. One common method involves the Friedländer reaction, which uses 3-aminopyridine or 3-aminoquinoline derivatives and carbonyl compounds . Another method is the Skraup synthesis, which also utilizes similar starting materials . These reactions typically require specific conditions such as the presence of a base (e.g., potassium tert-butoxide) and a solvent (e.g., tert-butanol) followed by dehydrogenation using palladium on carbon (Pd/C) in diphenyl ether .
Chemical Reactions Analysis
Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties . In medicine, it is being explored for its potential use in drug development due to its biological activity . Additionally, it has applications in the industry as a ligand for metal complex formation .
Mechanism of Action
The mechanism of action of methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate can be compared with other similar compounds such as 2-methoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one and methyl 7-oxo-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-carboxylate . These compounds share a similar fused ring structure but differ in their functional groups and specific biological activities.
Properties
CAS No. |
55854-61-0 |
|---|---|
Molecular Formula |
C16H10N2O3 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
methyl 2-oxo-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaene-3-carboxylate |
InChI |
InChI=1S/C16H10N2O3/c1-21-16(20)11-8-12-14-10(6-7-17-12)9-4-2-3-5-13(9)18(14)15(11)19/h2-8H,1H3 |
InChI Key |
WNAJYDOQFSRSHC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=NC=CC3=C2N(C1=O)C4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate](/img/structure/B14643486.png)
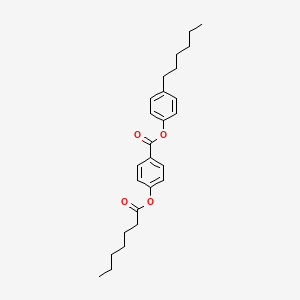
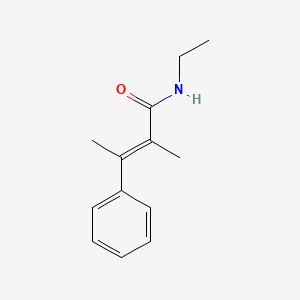

![2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14643517.png)
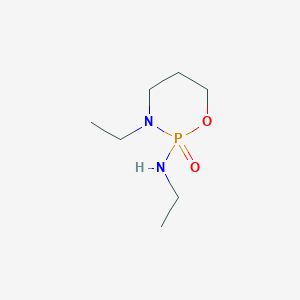

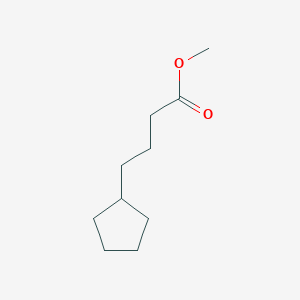
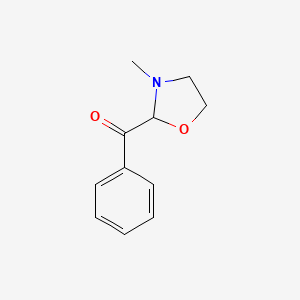
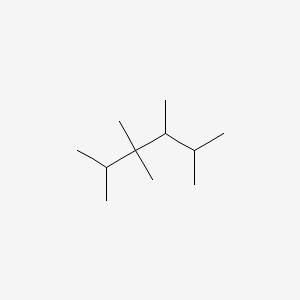

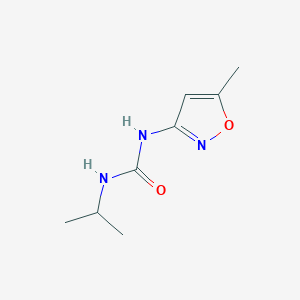
![8-Hydroxy-7-(hydroxymethyl)-4-methyl-6-oxa-2,4-diazabicyclo[3.2.1]octan-3-one](/img/structure/B14643558.png)
![(10R,13S,17R)-5'-Methoxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3-ol](/img/structure/B14643563.png)
